molecular formula C5H10O3S B2983594 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione CAS No. 873-81-4

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione

Cat. No.: B2983594
CAS No.: 873-81-4
M. Wt: 150.19
InChI Key: CDSSBBSQQZEXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C5H10O3S. It is also known by its IUPAC name, 3-methyltetrahydro-3-thiophenol 1,1-dioxide. This compound is characterized by a thiolane ring with a hydroxyl and a methyl group attached to it, along with a sulfone functional group. It is a white powder with a melting point of 52-53°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione typically involves the oxidation of 3-methylthiolane. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfone group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The hydroxyl and methyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-3-methylthiolane-1,1-dioxide
  • 3-Methylthiolane-1,1-dioxide
  • 3-Hydroxythiolane-1,1-dioxide

Uniqueness

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both a hydroxyl and a methyl group on the thiolane ring, along with a sulfone functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSBBSQQZEXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.